Synthesis and Characterization of 4-(Methoxycarbonyl)-3-nitrobenzoic acid: A Senior Application Scientist's Guide
Synthesis and Characterization of 4-(Methoxycarbonyl)-3-nitrobenzoic acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS No. 35092-89-8), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance pigments.[1][2] This document details a robust, field-proven synthetic protocol, explains the causal reasoning behind key experimental choices, and outlines a complete workflow for the structural elucidation and purity verification of the final compound. By integrating detailed procedural steps with authoritative spectroscopic and physical data, this guide serves as a self-validating resource for researchers and developers engaged in fine chemical synthesis.
Introduction: Strategic Importance of a Versatile Building Block
4-(Methoxycarbonyl)-3-nitrobenzoic acid is an aromatic carboxylic acid derivative distinguished by the presence of three key functional groups: a carboxylic acid, a methyl ester, and a nitro group.[1] This unique trifunctional architecture offers significant versatility for subsequent chemical modifications, making it a highly valuable building block in multi-step organic synthesis.
The strategic positioning of the nitro group ortho to the carboxylic acid and meta to the methoxycarbonyl group creates a specific electronic and steric environment that can be exploited for regioselective reactions. Its primary applications include its role as a critical precursor in the manufacture of specialty colorants, such as Pigment Red 188, where its structure is integral to achieving exceptional lightfastness and heat resistance. In the pharmaceutical and agrochemical sectors, it serves as a foundational scaffold for constructing more complex bioactive molecules.[1][3]
This guide provides an expert-level walkthrough of a reliable synthesis and a multi-technique characterization approach, designed to ensure both high yield and verifiable purity of the target compound.
Physicochemical and Structural Data
A summary of the essential properties of 4-(Methoxycarbonyl)-3-nitrobenzoic acid is presented below. This data is critical for handling, safety assessment, and analytical characterization.
| Property | Value | Source |
| CAS Number | 35092-89-8 | [4] |
| Molecular Formula | C₉H₇NO₆ | [4] |
| Molecular Weight | 225.16 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 176 - 178 °C | [1][4] |
| IUPAC Name | 4-(Methoxycarbonyl)-3-nitrobenzoic acid | |
| Synonyms | 4-Carbomethoxy-3-nitrobenzoic acid, 3-Nitroterephthalic acid 4-methyl ester |
Synthesis Methodology: Nitration and Selective Hydrolysis
The synthesis of 4-(Methoxycarbonyl)-3-nitrobenzoic acid is most effectively achieved via a two-step process starting from dimethyl terephthalate. This strategy involves an initial electrophilic aromatic substitution (nitration) followed by a selective saponification (hydrolysis) of one of the two methyl ester groups.
Rationale and Mechanistic Insight
The choice of dimethyl terephthalate as the starting material is strategic. The two electron-withdrawing ester groups deactivate the aromatic ring towards electrophilic substitution. However, under forcing conditions using a mixed acid (sulfuric and nitric acid), nitration can be achieved. The directing effect of the two meta-positioned ester groups channels the incoming nitro group to one of the four equivalent positions on the ring.
The subsequent selective mono-hydrolysis is the critical step. The newly introduced nitro group, being strongly electron-withdrawing, exerts a significant influence on the adjacent ester group. This proximity increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions compared to the ester at the para position. This electronic differentiation allows for a controlled, selective saponification under carefully managed stoichiometric and temperature conditions.
Detailed Experimental Protocol
Step 1: Nitration of Dimethyl Terephthalate to Dimethyl 2-Nitroterephthalate
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Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 150 mL).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C. The nitration reaction is highly exothermic, and maintaining a low temperature is crucial to prevent over-nitration and the formation of byproducts.
-
Reagent Addition: Slowly add dimethyl terephthalate (50 g, 0.257 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, >90%, 25 mL) to concentrated sulfuric acid (50 mL) in a separate beaker, pre-chilled in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the dimethyl terephthalate solution over 1-2 hours. Meticulously maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 800 g) in a large beaker with vigorous stirring. This will precipitate the crude product.
-
Isolation: Isolate the solid product, dimethyl 2-nitroterephthalate, by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 50-60 °C.
Step 2: Selective Saponification to 4-(Methoxycarbonyl)-3-nitrobenzoic acid
-
Dissolution: Suspend the dried dimethyl 2-nitroterephthalate (40 g, 0.166 mol) in methanol (400 mL) in a round-bottom flask.
-
Hydrolysis: Prepare a solution of sodium hydroxide (NaOH, 6.64 g, 0.166 mol, 1.0 equivalent) in water (100 mL). Add this solution dropwise to the methanolic suspension at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the formation of the product.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water (200 mL) and cool it in an ice bath. Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, precipitating the desired acid product.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(Methoxycarbonyl)-3-nitrobenzoic acid.
-
Drying: Dry the purified crystals under vacuum at 60-70 °C.
Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid, fuming nitric acid, and hydrochloric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, face shield, and acid-resistant gloves (e.g., butyl rubber).[6][7]
-
Exothermic Reactions: The nitration step is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure a well-maintained ice bath is available.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Structural Characterization and Data Analysis
A multi-faceted analytical approach is required to confirm the identity and purity of the synthesized 4-(Methoxycarbonyl)-3-nitrobenzoic acid. The expected results from key analytical techniques are detailed below.
Spectroscopic and Physical Analysis
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Melting Point: A sharp melting point within the literature range of 176-178 °C is a strong indicator of high purity.[1]
-
¹H NMR Spectroscopy (in DMSO-d₆): The proton NMR spectrum provides definitive structural information. The expected signals are:
-
A broad singlet peak for the carboxylic acid proton (–COOH) at ~13.5-14.0 ppm.
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Three aromatic protons exhibiting a characteristic splitting pattern. A doublet for the proton ortho to the nitro group (~8.4-8.5 ppm), a doublet of doublets for the proton between the nitro and ester groups (~8.2-8.3 ppm), and a doublet for the proton ortho to the ester group (~7.8-7.9 ppm).
-
A sharp singlet for the methyl ester protons (–OCH₃) at ~3.9 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups. Characteristic absorption bands are expected at:
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~3300-2500 cm⁻¹ (broad): O–H stretch of the carboxylic acid.
-
~1730-1710 cm⁻¹ (strong): C=O stretch of the methyl ester.
-
~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1540 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N–O stretches of the nitro group.
-
~1300-1200 cm⁻¹ (strong): C–O stretch of the ester and acid.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 225 or 226, respectively.
Summary of Characterization Data
| Technique | Expected Result | Purpose |
| Melting Point | 176-180 °C (sharp) | Purity Assessment |
| ¹H NMR | Signals at ~13.7, 8.4, 8.2, 7.8, 3.9 ppm | Confirms proton framework and structural integrity |
| IR Spectroscopy | Peaks at ~3000, 1720, 1700, 1540, 1350 cm⁻¹ | Functional Group Identification (COOH, COOR, NO₂) |
| Mass Spectrometry | m/z = 225 ([M]⁺) or 226 ([M+H]⁺) | Molecular Weight Confirmation |
Conclusion
This guide has outlined a reliable and well-rationalized methodology for the synthesis of 4-(Methoxycarbonyl)-3-nitrobenzoic acid. The described protocol, rooted in fundamental principles of organic chemistry, provides a clear pathway to obtaining this valuable intermediate with high purity. The comprehensive characterization workflow, employing a suite of standard analytical techniques, establishes a self-validating system to ensure the final product meets the rigorous quality standards required for applications in drug discovery, agrochemical development, and materials science. By understanding the causality behind each experimental step, researchers can confidently reproduce this synthesis and troubleshoot effectively.
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